Tenofovir Isopropyl Carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

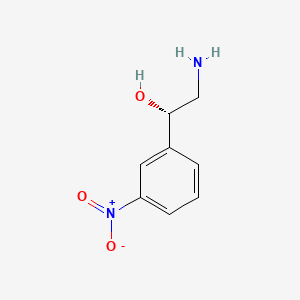

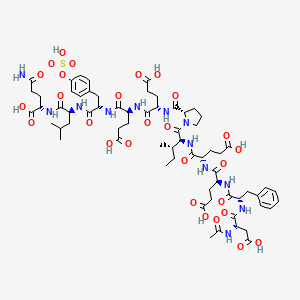

Tenofovir Isopropyl Carbamate is a chemical compound with the molecular formula C13H20N5O6P . It is related to Tenofovir, a nucleotide analog used in the treatment of HIV infections .

Molecular Structure Analysis

The molecular structure of Tenofovir Isopropyl Carbamate includes a purine ring attached to a propan-2-yl group via a carbamate linkage . The molecular weight of the compound is 373.30 g/mol .Physical And Chemical Properties Analysis

Tenofovir Isopropyl Carbamate has a molecular weight of 373.30 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 373.11512037 g/mol .Applications De Recherche Scientifique

HIV/AIDS Treatment

Specific Scientific Field

This falls under the field of Pharmaceutical Sciences and Infectious Disease Research .

Summary of the Application

Tenofovir is a key component in many antiretroviral therapy combinations for the treatment of HIV/AIDS . It’s a nucleotide reverse transcriptase inhibitor (NRTI) that helps control viral replication and prevent complications .

Methods of Application or Experimental Procedures

Tenofovir is commercially available as prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), to improve oral bioavailability and membrane permeability . These prodrugs are metabolized in the body to release the active drug .

Results or Outcomes

The use of Tenofovir has revolutionized the management of HIV/AIDS, transforming it from a terminal illness to a manageable chronic condition . It’s known for its tolerability and efficacy, making it a mainstay of treatment .

Hepatitis B Treatment

Specific Scientific Field

This is also under the field of Pharmaceutical Sciences and Infectious Disease Research .

Summary of the Application

Tenofovir is used in the management of Hepatitis B virus (HBV). It helps control HBV and reduce the incidence of cirrhosis and hepatocellular carcinoma due to HBV .

Methods of Application or Experimental Procedures

Similar to its use in HIV/AIDS treatment, Tenofovir is used as prodrugs (TDF and TAF) for the treatment of HBV .

Results or Outcomes

Significant improvements in controlling HBV have been observed over the past two decades with the progression of antiviral therapy, including the use of Tenofovir .

Post-Exposure Prophylaxis

Specific Scientific Field

This is under the field of Pharmaceutical Sciences and Infectious Disease Research .

Summary of the Application

Tenofovir is used as a part of post-exposure prophylaxis (PEP) regimens. PEP is a preventive medical treatment started immediately after exposure to a pathogen (such as HIV) to prevent infection .

Methods of Application or Experimental Procedures

Tenofovir, in combination with other antiretroviral drugs, is administered orally as soon as possible (within 72 hours) after potential exposure to HIV .

Results or Outcomes

PEP has been shown to reduce the risk of acquiring HIV significantly if started promptly and taken correctly .

Pre-Exposure Prophylaxis

Summary of the Application

Tenofovir is used as a part of pre-exposure prophylaxis (PrEP) regimens. PrEP is a way for people who do not have HIV but who are at substantial risk of getting it to prevent HIV infection by taking a pill every day .

Methods of Application or Experimental Procedures

Tenofovir, in combination with emtricitabine, is administered orally as a part of PrEP regimens .

Results or Outcomes

When taken consistently, PrEP has been shown to reduce the risk of HIV infection in people who are at high risk by up to 92% .

Synthesis of Tenofovir-based HIV Medicines

Specific Scientific Field

This falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

Tenofovir is a key intermediate in the synthesis of Tenofovir-based HIV medicines . It’s used to produce Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide Fumarate (TAF), which are used in the treatment of HIV/AIDS .

Methods of Application or Experimental Procedures

The synthesis of Tenofovir involves a four-step protocol starting from the acyclic precursor diaminomalononitrile . The key transformation is a more convergent one-step procedure, with an improved yield from 59% (two steps) to 70% .

Results or Outcomes

The improved synthesis of Tenofovir has the potential to lower the raw material/processing costs and increase the security of supply, which can increase patient access .

Chiral Separation of Antiretroviral Drugs

Specific Scientific Field

This is under the field of Pharmaceutical Sciences and Analytical Chemistry .

Summary of the Application

Tenofovir is used in the chiral separation of antiretroviral (ARV) drugs . Chiral separation is important in pharmaceuticals as the different enantiomers of a drug can have different biological activities .

Methods of Application or Experimental Procedures

The amylose tris(3-chloro, 5-methylphenyl carbamate) immobilized on silica gel is used for the chiral separation of ARV drugs including Tenofovir .

Results or Outcomes

A stereoselective method has been developed for the chiral separation of the enantiomers of eight ARV drugs .

Orientations Futures

Propriétés

Numéro CAS |

1391053-20-5 |

|---|---|

Nom du produit |

Tenofovir Isopropyl Carbamate |

Formule moléculaire |

C13H20N5O6P |

Poids moléculaire |

373.306 |

Nom IUPAC |

[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C13H20N5O6P/c1-8(2)24-13(19)17-11-10-12(15-5-14-11)18(6-16-10)4-9(3)23-7-25(20,21)22/h5-6,8-9H,4,7H2,1-3H3,(H2,20,21,22)(H,14,15,17,19)/t9-/m1/s1 |

Clé InChI |

HKTHVGLNIJWELG-SECBINFHSA-N |

SMILES |

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(O)O |

Synonymes |

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)